molecular formula C16H23N3O2S B1669466 CP-122288 CAS No. 143321-74-8

CP-122288

Cat. No. B1669466
Key on ui cas rn: 143321-74-8
M. Wt: 321.4 g/mol
InChI Key: BWQZTHPHLITOOZ-CQSZACIVSA-N
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Procedure details

Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:9](=[O:3])[N:11]1[CH:12]([CH2:16][c:17]2[cH:18][nH:19][c:20]3[cH:21][cH:22][c:23]([CH2:26][S:27](=[O:28])(=[O:29])[NH:30][CH3:31])[cH:24][c:25]23)[CH2:13][CH2:14][CH2:15]1)[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:10]1.[CH3:32][OH:33]>>[CH3:9][N:11]1[CH:12]([CH2:16][c:17]2[cH:18][nH:19][c:20]3[cH:21][cH:22][c:23]([CH2:26][S:27](=[O:28])(=[O:29])[NH:30][CH3:31])[cH:24][c:25]23)[CH2:13][CH2:14][CH2:15]1

Inputs

Step One
Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C(=O)OCc3ccccc3)c2c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1
Type
product
Smiles
CNS(=O)(=O)Cc1ccc2[nH]cc(CC3CCCN3C)c2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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